1-Cyano-2-(3,4-dimethoxyphenyl)ethenyl acetate
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Overview
Description
1-Cyano-2-(3,4-dimethoxyphenyl)ethenyl acetate is an organic compound with a complex structure that includes a cyano group, a dimethoxyphenyl group, and an ethenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-2-(3,4-dimethoxyphenyl)ethenyl acetate typically involves the reaction of 3,4-dimethoxybenzaldehyde with cyanoacetic acid in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-2-(3,4-dimethoxyphenyl)ethenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyano-2-(3,4-dimethoxyphenyl)ethenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyano-2-(3,4-dimethoxyphenyl)ethenyl acetate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the dimethoxyphenyl group can engage in aromatic interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 2-Cyano-2-(3,4-dimethoxyphenyl)acetamide
- Ethyl cyano(3,4-dimethoxyphenyl)acetate
Comparison: Compared to similar compounds, it offers a different balance of electronic and steric properties, making it suitable for specific synthetic and research applications .
Properties
CAS No. |
58901-91-0 |
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Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
[1-cyano-2-(3,4-dimethoxyphenyl)ethenyl] acetate |
InChI |
InChI=1S/C13H13NO4/c1-9(15)18-11(8-14)6-10-4-5-12(16-2)13(7-10)17-3/h4-7H,1-3H3 |
InChI Key |
AJQNEFGPXNSRPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=CC1=CC(=C(C=C1)OC)OC)C#N |
Origin of Product |
United States |
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